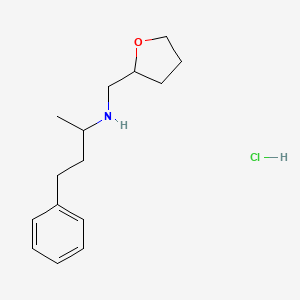

(1-Methyl-3-phenyl-propyl)-(tetrahydro-furan-2-ylmethyl)-amine hydrochloride

描述

(1-Methyl-3-phenyl-propyl)-(tetrahydro-furan-2-ylmethyl)-amine hydrochloride (CAS RN: 1185296-89-2) is an organic amine hydrochloride salt with the molecular formula C₁₅H₂₄ClNO and a molecular weight of 269.81 g/mol. Structurally, it combines a phenylpropyl group (1-methyl-3-phenyl-propyl) and a tetrahydrofuran (THF) derivative (tetrahydro-furan-2-ylmethyl) linked via an amine group, which is protonated as a hydrochloride salt. This compound is primarily utilized in pharmaceutical research, particularly in the synthesis of bioactive molecules targeting neurological or metabolic pathways .

Key properties include:

属性

IUPAC Name |

N-(oxolan-2-ylmethyl)-4-phenylbutan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO.ClH/c1-13(16-12-15-8-5-11-17-15)9-10-14-6-3-2-4-7-14;/h2-4,6-7,13,15-16H,5,8-12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXCIDNIQBFLVRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=CC=C1)NCC2CCCO2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185296-89-2 | |

| Record name | 2-Furanmethanamine, tetrahydro-N-(1-methyl-3-phenylpropyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1185296-89-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

生物活性

(1-Methyl-3-phenyl-propyl)-(tetrahydro-furan-2-ylmethyl)-amine hydrochloride is a synthetic organic compound belonging to the class of amines. Its unique structure, which includes a tetrahydrofuran moiety and a phenylpropyl group, suggests potential applications in medicinal chemistry and materials science. This article delves into its biological activity, synthesis, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 269.81 g/mol . The presence of both the tetrahydrofuran ring and the amine functional group contributes to its reactivity and interactions within biological systems.

Synthesis

The synthesis of (1-Methyl-3-phenyl-propyl)-(tetrahydro-furan-2-ylmethyl)-amine typically involves several steps, including:

- Formation of the tetrahydrofuran ring : This can be achieved through various cyclization methods.

- Substitution reactions : Involving the introduction of the phenylpropyl group.

- Hydrochloride salt formation : To enhance solubility and stability.

Careful control of reaction conditions such as temperature, solvent choice, and catalyst presence is critical for optimizing yield and purity.

Predicted Activities

Computer-aided prediction methods, such as the Prediction of Activity Spectra for Substances (PASS), suggest that this compound may exhibit significant biological activities, including:

- Antimicrobial properties

- Antitumor effects

- Neurotransmitter modulation

These predictions are based on structural similarities with known bioactive compounds .

Interaction Studies

Studies have indicated that compounds with similar structures often engage in diverse interactions with biological macromolecules such as proteins and nucleic acids. Techniques such as molecular docking simulations and binding affinity assays are employed to elucidate these interactions .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of structurally related amines. The results indicated that modifications in the alkyl chain length and substitution patterns significantly influenced their effectiveness against various bacterial strains. The compound's structure suggests it may possess similar antimicrobial properties .

Case Study 2: Neurotransmitter Modulation

Research focusing on dopamine receptor ligands highlighted the potential of compounds similar to (1-Methyl-3-phenyl-propyl)-(tetrahydro-furan-2-ylmethyl)-amine in modulating neurotransmitter systems. The compound's ability to interact with dopamine receptors could lead to therapeutic applications in treating neurological disorders .

Comparative Analysis with Similar Compounds

To better understand its unique biological activity, a comparative analysis with structurally similar compounds is essential:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| 1-(Phenyl)-N-methylpropan-2-amamine | Simple propanamine structure | Lacks tetrahydrofuran moiety |

| N,N-Dimethylbenzylamine | Contains dimethyl substitution | More basic due to additional methyl groups |

| 3-(Phenyl)-N-methylpropanamide | Amide functional group | Different reactivity due to amide bond |

This table illustrates how variations in structure can influence biological activity and pharmacological properties.

科学研究应用

Potential Applications

The applications of (1-Methyl-3-phenyl-propyl)-(tetrahydro-furan-2-ylmethyl)-amine hydrochloride can be categorized into several key areas:

1. Medicinal Chemistry

- Drug Development : The compound's structure indicates potential for developing new pharmaceuticals targeting various diseases. Its ability to interact with biological macromolecules positions it as a candidate for drug design focused on enhancing therapeutic efficacy.

- Biological Activity Prediction : Computational methods, such as the Prediction of Activity Spectra for Substances (PASS), suggest that this compound may exhibit significant biological activity, indicating its suitability for further pharmacological studies.

2. Interaction Studies

- Understanding how this compound interacts with proteins and nucleic acids is crucial for elucidating its pharmacological profile. Techniques such as molecular docking and surface plasmon resonance can be employed to study these interactions, providing insights into its therapeutic potential.

3. Synthesis of Derivatives

- The compound can serve as a precursor for synthesizing derivatives with enhanced biological activity or altered pharmacological properties. Various synthetic methodologies can be explored to optimize yield and purity during the production process.

Comparative Analysis with Related Compounds

To better understand the unique aspects of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| 1-(Phenyl)-N-methylpropan-2-amamine | Simple propanamine structure | Lacks tetrahydrofuran moiety |

| N,N-Dimethylbenzylamine | Contains dimethyl substitution | More basic due to additional methyl groups |

| 3-(Phenyl)-N-methylpropanamide | Amide functional group | Different reactivity due to amide bond |

This table highlights how the unique combination of structural elements in this compound may offer distinct advantages in medicinal applications compared to its analogs.

相似化合物的比较

Comparison with Similar Compounds

To contextualize its unique properties, this section compares the compound with structurally or functionally related amines and heterocyclic derivatives.

Table 1: Structural and Functional Comparison

Critical Analysis of Differences

Functional Group Impact: The hydrochloride salt in the target compound enhances solubility and bioavailability compared to non-salt analogs like benzyl-(tetrahydrofuran-2-ylmethyl)-amine. This property is critical for drug delivery .

Heterocyclic Ring Effects :

- The tetrahydrofuran (THF) ring provides conformational restraint, reducing metabolic degradation compared to flexible alkyl chains in compounds like tetrahydrofurfuryl acrylate .

- In contrast, the tetrahydropyran (THP) ring in the patent compound offers a six-membered ring with distinct stereoelectronic effects, favoring interactions with deeper hydrophobic pockets in enzymes .

Toxicity and Reactivity: Unlike acrylate derivatives (e.g., tetrahydrofurfuryl acrylate), the target compound lacks electrophilic groups, reducing risks of covalent binding to proteins (a common cause of toxicity) . The absence of trifluoromethyl groups (cf.

Research Findings and Limitations

- Bioactivity : Preliminary studies suggest the compound exhibits moderate affinity for serotonin receptors (5-HT subtypes), though data are less robust compared to optimized analogs like the patent compound with cyclopentyl-tetrahydropyran scaffolds .

- Metabolism : In vitro assays indicate slower hepatic clearance than benzyl-THF-amine derivatives, likely due to steric shielding by the phenylpropyl group .

- Gaps: No peer-reviewed studies directly compare its pharmacokinetics with THF-containing analogs. Most data are inferred from structural analogs or supplier-provided specifications .

常见问题

Q. What are the critical laboratory-scale synthesis steps for (1-Methyl-3-phenyl-propyl)-(tetrahydro-furan-2-ylmethyl)-amine hydrochloride?

Methodological Answer: The synthesis involves a multi-step reaction sequence, including:

- Step 1 : Reacting tetrachloromonospirophosphazene derivatives with carbazolyldiamine in tetrahydrofuran (THF) at room temperature for 72 hours, using triethylamine (Et3N) as a base to neutralize HCl byproducts .

- Step 2 : Purification via filtration to remove triethylammonium chloride salts, followed by solvent evaporation and isolation using column chromatography .

- Hydrochloride Formation : Conversion of the free amine to its hydrochloride salt using hydrochloric acid (HCl) under controlled conditions .

| Key Reagents/Conditions | Role/Function |

|---|---|

| THF | Solvent for reaction medium |

| Et3N | Base for HCl neutralization |

| Column Chromatography | Purification of dispirophosphazenes |

| HCl | Salt formation via protonation |

Q. Which analytical techniques are essential for characterizing this compound’s molecular structure and purity?

Methodological Answer:

- X-ray Crystallography : Resolves 3D molecular geometry and confirms stereochemistry (see Supplementary Information in ).

- Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>13</sup>C NMR identify proton and carbon environments, verifying functional groups (e.g., tetrahydrofuran and phenyl moieties) .

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity and detects impurities (e.g., unreacted intermediates) .

- Thin-Layer Chromatography (TLC) : Monitors reaction progress in real-time .

Q. How can researchers assess the purity of this hydrochloride salt in academic settings?

Methodological Answer:

- HPLC with UV Detection : Compare retention times against reference standards; quantify impurities at thresholds <0.1% .

- Elemental Analysis : Verify C, H, N, and Cl content matches theoretical values (±0.3% tolerance) .

- Melting Point Analysis : Sharp melting range (e.g., 158–160°C) indicates high crystallinity and purity .

Advanced Research Questions

Q. How can reaction parameters be systematically optimized to enhance yield and reduce byproducts?

Methodological Answer:

- Design of Experiments (DoE) : Vary temperature, solvent polarity (e.g., THF vs. DCM), and stoichiometry (amine:phosphazene ratio) to identify optimal conditions .

- Automated Reaction Monitoring : Use inline FTIR or Raman spectroscopy to track intermediate formation and adjust parameters dynamically .

- Scale-Up Considerations : Maintain consistent stirring rates and gas purge (e.g., N2) to prevent oxidation or moisture ingress .

Q. How should researchers resolve contradictions between NMR and X-ray crystallography data?

Methodological Answer:

- Dynamic vs. Static Disorder : NMR may average signals for flexible groups (e.g., tetrahydrofuran ring), while X-ray captures a static snapshot. Use variable-temperature NMR to assess conformational mobility .

- Crystal Packing Effects : X-ray data may reflect intermolecular interactions absent in solution. Compare with computational models (DFT) to validate bond lengths/angles .

Q. What strategies are effective for studying this compound’s biological activity in vitro?

Methodological Answer:

- Receptor Binding Assays : Radioligand displacement studies (e.g., using <sup>3</sup>H-labeled analogs) to measure affinity for CNS targets .

- Cytotoxicity Screening : Use MTT assays on cell lines (e.g., HEK-293) to evaluate IC50 values and selectivity indices .

- Metabolic Stability : Incubate with liver microsomes to assess CYP450-mediated degradation .

Q. How can stability under varying pH and temperature conditions be systematically evaluated?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to acidic (pH 1–3), basic (pH 10–12), and oxidative (H2O2) conditions at 40–60°C for 24–72 hours .

- LC-MS Analysis : Identify degradation products (e.g., hydrolyzed amines or oxidized furans) and propose degradation pathways .

Q. What advanced methods are used to profile trace impurities in this hydrochloride salt?

Methodological Answer:

- LC-HRMS : High-resolution mass spectrometry detects impurities at ppm levels and assigns molecular formulas .

- NMR Relaxation Editing : Suppresses dominant parent compound signals to enhance impurity visibility in <sup>1</sup>H NMR spectra .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。